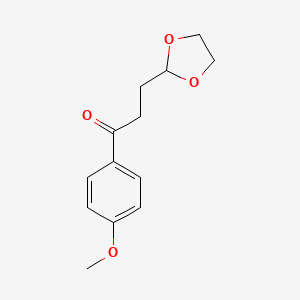
CINROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CINROMIDE: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylprop-2-enamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CINROMIDE can be achieved through several methods:
Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylacetic acid.
Amidation Reaction: The 3-bromophenylacetic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with ethylamine to form 3-(3-bromophenyl)-N-ethylacetamide.
Dehydration: The final step involves the dehydration of 3-(3-bromophenyl)-N-ethylacetamide using a dehydrating agent such as phosphorus oxychloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: CINROMIDE can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents.
Major Products Formed
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Phenyl derivatives with different functional groups.
科学的研究の応用
CINROMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of CINROMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylprop-2-enamide group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
3-(4-bromophenyl)-N-ethylprop-2-enamide: Similar structure but with the bromine atom in the para position.
3-(3-chlorophenyl)-N-ethylprop-2-enamide: Similar structure with a chlorine atom instead of bromine.
3-(3-bromophenyl)-N-methylprop-2-enamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
CINROMIDE is unique due to the specific positioning of the bromine atom and the ethylprop-2-enamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC名 |
3-(3-bromophenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14) |
InChIキー |
LDCXGZCEMNMWIL-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C=CC1=CC(=CC=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














